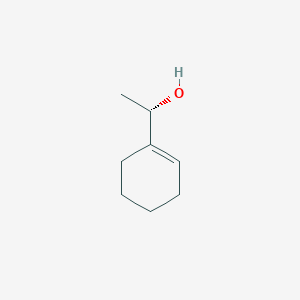

(S)-1-(1-Cyclohexenyl)ethanol

Description

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(1S)-1-(cyclohexen-1-yl)ethanol |

InChI |

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h5,7,9H,2-4,6H2,1H3/t7-/m0/s1 |

InChI Key |

FAYUSHUTMRYHAD-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CCCCC1)O |

Canonical SMILES |

CC(C1=CCCCC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

(S)-1-Cyclohexylethanol (CAS 3113-98-2)

This compound shares the same ethanol group but replaces the cyclohexene ring with a saturated cyclohexane ring.

Key Differences :

Reactivity: The absence of a double bond in (S)-1-Cyclohexylethanol limits its participation in cycloaddition or oxidation reactions.

Physical Properties : Saturated analogs generally exhibit higher boiling points due to increased van der Waals interactions. However, exact data for this compound is unavailable in the provided evidence.

Applications: Both compounds serve as chiral building blocks, but (S)-1-(1-Cyclohexenyl)ethanol’s unsaturated structure offers unique reactivity in synthetic pathways .

1-Methylcyclopentanol (CAS 1462-03-9)

This compound features a five-membered saturated ring with a methyl substituent.

Key Differences :

Ring Size and Saturation : The smaller cyclopentane ring reduces steric hindrance but lowers thermal stability compared to six-membered rings.

Physicochemical Trends: Smaller rings typically have lower boiling points (e.g., cyclopentanol boils at ~140°C vs. 198°C for the target compound). Data gaps limit direct comparison .

Cyclohexene Derivatives with Alternative Substituents

Examples include 1-methyl-4-(1-methylethenyl)-cyclohexene (CAS 5989-54-8) , which lacks an alcohol group but shares the cyclohexene backbone:

Q & A

Q. What are the common synthetic routes for (S)-1-(1-Cyclohexenyl)ethanol, and how are reaction conditions optimized?

Methodological Answer:

- Catalytic hydrogenation : Reduce 1-(1-cyclohexenyl)ethanone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereoselectivity. Monitor reaction progress via GC-MS .

- Condensation reactions : Ethyl acetoacetate can react with cyclohexenyl derivatives under basic conditions (e.g., NaOH in ethanol) followed by acid workup. Adjust reflux time (4–6 hours) and stoichiometry to optimize yield .

- Grignard addition : Use cyclohexenylmagnesium bromide with acetaldehyde derivatives, followed by stereochemical control via kinetic resolution .

Q. How is this compound characterized structurally and enantiomerically?

Methodological Answer:

- NMR spectroscopy : Analyze H and C spectra to confirm the cyclohexene moiety and ethanol group. Compare with databases like PubChem .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) and UV detection to determine enantiomeric excess (ee). Validate with racemic standards .

- Polarimetry : Measure optical rotation ([α]) and compare to literature values for (S)-configuration verification .

Q. What experimental methods are used to determine logP, vapor pressure, and solubility of this compound?

Methodological Answer:

- Shake-flask method : Partition between octanol and water for logP measurement. Validate via HPLC retention time correlation .

- Thermogravimetric analysis (TGA) : Assess vapor pressure at controlled temperatures. Cross-reference with computational tools like EPI Suite, noting outliers in thermodynamic data .

- Solubility screening : Use saturation shake-flask experiments in solvents (e.g., ethanol, hexane) with UV-Vis quantification .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound achieve >95% ee?

Methodological Answer:

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) in transfer hydrogenation. Optimize catalyst loading (1–5 mol%) and solvent polarity .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer from a racemic mixture. Monitor ee via chiral GC .

Q. How do researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, density)?

Methodological Answer:

- Multi-technique validation : Compare experimental data (e.g., differential scanning calorimetry for boiling point) with computational predictions (e.g., Joback method). Identify outliers using statistical analysis (2σ deviation) .

- Database cross-referencing : Use PubChem, ChemIDplus, and NIST to compile consensus values. Highlight discrepancies in metadata (e.g., purity, measurement conditions) .

Q. What role does this compound play in asymmetric synthesis of bioactive compounds?

Methodological Answer:

- Chiral building block : Incorporate into prostaglandin or terpenoid syntheses via Mitsunobu reactions. Demonstrate stereochemical retention using O isotopic labeling .

- Intermediate for pharmaceuticals : Use in Heck coupling or Suzuki-Miyaura reactions to construct polycyclic scaffolds. Validate biological activity via in vitro assays .

Q. How is the stability of this compound evaluated under varying pH and temperature conditions?

Methodological Answer:

Q. What computational tools predict the reactivity and spectroscopic signatures of this compound?

Methodological Answer:

Q. How are reaction mechanisms for cyclohexenyl ethanol derivatives validated experimentally?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates (e.g., CDCOOD) to identify rate-determining steps .

- In situ IR spectroscopy : Track intermediate formation (e.g., enolate species) during base-catalyzed condensations .

Q. What strategies address challenges in purity assessment due to stereoisomers or byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.